molecular formula C16H16N4 B12968985 7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine

7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine

Cat. No.: B12968985
M. Wt: 264.32 g/mol
InChI Key: INDZZBNLRBLVPY-UHFFFAOYSA-N
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Description

7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine typically involves the reaction of 2,6-dimethylaniline with a suitable triazine precursor under controlled conditions. One common method involves the cyclization of 2,6-dimethylaniline with a triazine derivative in the presence of a catalyst such as sodium methoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while nitration can introduce nitro groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s triazine ring structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis induction in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Tetrazines: Known for their use in bioorthogonal chemistry and similar structural features.

    Imidazo[2,1-c][1,2,4]triazines: Studied for their anticancer properties.

Uniqueness

7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine stands out due to its specific substitution pattern on the triazine ring, which may confer unique biological activities and chemical reactivity compared to other triazine derivatives.

Properties

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

7-(2,6-dimethylphenyl)-5-methyl-1,2,4-benzotriazin-3-amine

InChI

InChI=1S/C16H16N4/c1-9-5-4-6-10(2)14(9)12-7-11(3)15-13(8-12)19-20-16(17)18-15/h4-8H,1-3H3,(H2,17,18,20)

InChI Key

INDZZBNLRBLVPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC3=C(C(=C2)C)N=C(N=N3)N

Origin of Product

United States

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